molecular formula C7H11Br3N2 B1631533 4-Dimethylaminopyridinium Bromide Perbromide CAS No. 92976-81-3

4-Dimethylaminopyridinium Bromide Perbromide

Cat. No. B1631533
CAS RN: 92976-81-3
M. Wt: 362.89 g/mol
InChI Key: YYMYHCVIDRMBTB-UHFFFAOYSA-N
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Description

4-Dimethylaminopyridinium Bromide Perbromide is a chemical compound with the molecular formula C7H11Br3N2 and a molecular weight of 362.89 . It appears as a light yellow to brown powder or crystal .


Synthesis Analysis

The synthesis of 4-Dimethylaminopyridinium Bromide Perbromide involves the use of the commonly available 4-dimethylaminopyridine organic base and benzoic acid derivatives containing additional functional groups . The collection of all 4-dimethylaminopyridinium salts of benzoates and phenolate was accomplished through the utilization of the conventional solvent evaporation technique .


Molecular Structure Analysis

The molecular structure of 4-Dimethylaminopyridinium Bromide Perbromide is elucidated by single X-ray diffraction, powder X-ray diffraction, 1 H NMR, FT-IR, and thermogravimetric analysis .


Chemical Reactions Analysis

4-Dimethylaminopyridinium Bromide Perbromide can be employed as a brominating agent in the multistep synthesis of 3,3,3-triethoxypropyne . It can also be used as a reactant in the preparation of cadmium-bromo complex dimethylaminopyridinium salt monohydrate .


Physical And Chemical Properties Analysis

The physical state of 4-Dimethylaminopyridinium Bromide Perbromide at 20 degrees Celsius is solid . It has a melting point of 130.0 to 133.0 °C and is almost transparent in methanol .

Safety and Hazards

4-Dimethylaminopyridinium Bromide Perbromide is considered hazardous. It causes severe skin burns and eye damage and may be corrosive to metals . Safety measures include not breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

N,N-dimethylpyridin-4-amine;molecular bromine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.Br2.BrH/c1-9(2)7-3-5-8-6-4-7;1-2;/h3-6H,1-2H3;;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMYHCVIDRMBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=NC=C1.Br.BrBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylaminopyridinium Bromide Perbromide

CAS RN

92976-81-3
Record name 4-(Dimethylamino)pyridine tribromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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